molecular formula C13H8FNOS B6299711 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol CAS No. 1928173-45-8

2-(Benzo[d]thiazol-2-yl)-3-fluorophenol

Cat. No.: B6299711
CAS No.: 1928173-45-8
M. Wt: 245.27 g/mol
InChI Key: UGMULBYUWRTPIE-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-yl)-3-fluorophenol is a heterocyclic compound that features a benzothiazole ring fused with a fluorophenol moiety

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis bacterium

Mode of Action

tuberculosis . The specific interactions and resulting changes caused by 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol remain to be elucidated.

Biochemical Pathways

tuberculosis

Biochemical Analysis

Biochemical Properties

2-(Benzo[d]thiazol-2-yl)-3-fluorophenol, like other thiazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Cellular Effects

Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their stability, degradation, and long-term effects on cellular function.

Dosage Effects in Animal Models

Thiazole derivatives have been reported to exhibit anticonvulsant activity in animal models .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Thiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Thiazole derivatives have been reported to exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their transport and distribution.

Subcellular Localization

Thiazole derivatives have been reported to exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their subcellular localization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol typically involves the reaction of 2-aminothiophenol with 3-fluorobenzaldehyde under acidic conditions to form the benzothiazole ring. This is followed by cyclization and subsequent functionalization to introduce the fluorophenol group. Common reagents used in this synthesis include sulfur-containing compounds and fluorinated aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that can be optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to streamline the synthesis and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-yl)-3-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Benzo[d]thiazol-2-yl)-3-fluorophenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d]thiazol-2-yl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-3-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNOS/c14-8-4-3-6-10(16)12(8)13-15-9-5-1-2-7-11(9)17-13/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMULBYUWRTPIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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